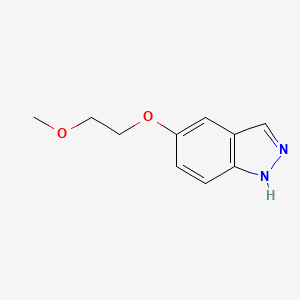

5-(2-methoxyethoxy)-1H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

5-(2-methoxyethoxy)-1H-indazole |

InChI |

InChI=1S/C10H12N2O2/c1-13-4-5-14-9-2-3-10-8(6-9)7-11-12-10/h2-3,6-7H,4-5H2,1H3,(H,11,12) |

InChI Key |

HGIIZGLEWHWPHK-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=CC2=C(C=C1)NN=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 5-(2-Methoxyethoxy)-1H-indazole: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic heteroaromatic structure allows it to mimic the purine core of ATP, making it a highly effective hinge-binding motif in a multitude of protein kinase inhibitors (e.g., Pazopanib, Axitinib) [1].

The functionalization of this scaffold at the 5-position with a (2-methoxyethoxy) side chain serves a dual purpose in drug development. First, it acts as a flexible, oxygen-rich vector that can interact with solvent-exposed regions of target proteins. Second, the ether linkages significantly enhance the aqueous solubility and optimize the lipophilicity (LogP) of the resulting active pharmaceutical ingredients (APIs). This technical guide details a robust, scalable, and highly regioselective synthetic route to 5-(2-methoxyethoxy)-1H-indazole, designed for high-throughput medicinal chemistry and process scale-up.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule requires the selective O-alkylation of the commercially available starting material, 5-hydroxy-1H-indazole. However, direct alkylation presents a significant chemoselectivity challenge.

The Ambident Nucleophile Problem: 5-Hydroxy-1H-indazole possesses two acidic protons: the phenolic -OH (pKa ~9.5) and the indazole -NH (pKa ~13.8). Under standard basic conditions (e.g., K₂CO₃ in DMF), the base preferentially deprotonates the more acidic phenol. However, due to the high polarity of the solvent and the thermodynamic equilibrium established at elevated temperatures, the indazole nitrogen also becomes partially deprotonated and highly nucleophilic. Direct reaction with an electrophile like 1-bromo-2-methoxyethane inevitably yields an inseparable mixture of O-alkylated, N-alkylated, and O,N-dialkylated products.

The Protection Strategy: To enforce absolute regiocontrol, a protection-alkylation-deprotection sequence is mandatory. The tetrahydropyranyl (THP) group is the optimal choice for N-protection. It is an acetal-based protecting group that is easily installed under mild acidic conditions, completely orthogonal to the basic conditions of the subsequent O-alkylation, and cleanly removed via mild acid hydrolysis [2].

Fig 1. Mechanistic rationale for N-protection to prevent competitive alkylation.

Synthetic Workflow & Step-by-Step Protocols

The synthesis is executed in three high-yielding steps. The workflow relies on self-validating checkpoints (TLC and LC-MS) to ensure complete conversion before proceeding, eliminating the need for intermediate column chromatography.

Fig 2. Three-step synthetic workflow for 5-(2-methoxyethoxy)-1H-indazole.

Step 1: N-Protection via Tetrahydropyranylation

Causality & Mechanism: 3,4-Dihydro-2H-pyran (DHP) reacts with the indazole nitrogen under mild acid catalysis (e.g., pyridinium p-toluenesulfonate or p-TsOH) to form a stable aminal [3]. The reaction is kinetically driven to the N1 position, though trace N2-THP isomers may form. This is inconsequential as both isomers yield the same final product upon deprotection.

Protocol:

-

Dissolution: Suspend 5-hydroxy-1H-indazole (1.0 equiv, 10.0 g, 74.5 mmol) in anhydrous dichloromethane (DCM, 375 mL) under a nitrogen atmosphere.

-

Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv, 10.2 mL) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 equiv, 1.4 g).

-

Reaction: Heat the mixture to a gentle reflux (40 °C) for 4 hours. The suspension will gradually become a homogeneous solution, self-validating the consumption of the highly polar starting material.

-

Quench & Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ (150 mL) to neutralize the acid catalyst. Separate the organic layer, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 1 as an off-white solid.

Step 2: Regioselective O-Alkylation

Causality & Mechanism: With the indazole nitrogen sterically and electronically blocked by the THP group, potassium carbonate (K₂CO₃) exclusively deprotonates the phenolic hydroxyl. The resulting phenoxide undergoes an S_N2 reaction with 1-bromo-2-methoxyethane. Crucial Workup Note: DMF is highly miscible with both water and ethyl acetate. A standard aqueous wash leaves residual DMF, artificially inflating crude yields and causing side reactions during acidic deprotection. The addition of a 5% aqueous LiCl wash increases the ionic strength of the aqueous phase, effectively "salting out" the organic product while forcing DMF into the aqueous layer.

Protocol:

-

Deprotonation: Dissolve Intermediate 1 (1.0 equiv, ~16.0 g) in anhydrous DMF (250 mL). Add finely powdered K₂CO₃ (2.0 equiv, 20.6 g). Stir at room temperature for 30 minutes to ensure complete phenoxide formation (solution turns deep yellow).

-

Alkylation: Add 1-bromo-2-methoxyethane (1.2 equiv, 8.4 mL) dropwise via an addition funnel.

-

Reaction: Heat the mixture to 80 °C for 12 hours. Monitor via LC-MS until the mass peak of Intermediate 1 (m/z 219.1) is fully consumed.

-

Workup: Cool to room temperature and pour the mixture into ice water (500 mL). Extract with Ethyl Acetate (3 x 200 mL). Wash the combined organic layers with 5% aqueous LiCl solution (3 x 150 mL) and brine (150 mL). Dry over MgSO₄ and concentrate to yield Intermediate 2 as a pale yellow oil.

Step 3: Acidic Deprotection

Causality & Mechanism: The THP group is an acetal that undergoes rapid hydrolysis in the presence of strong acid and a protic solvent (methanol) [4]. Using anhydrous 4M HCl in dioxane prevents the formation of aqueous emulsions during workup.

Protocol:

-

Dissolution: Dissolve Intermediate 2 (1.0 equiv, ~20.0 g) in Methanol (150 mL) and cool to 0 °C in an ice bath.

-

Deprotection: Slowly add 4M HCl in Dioxane (5.0 equiv, 90 mL) dropwise.

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours. TLC (EtOAc/Hexane 1:1) will show the disappearance of the high-Rf starting material and the appearance of a highly polar, UV-active baseline spot.

-

Isolation: Concentrate the mixture under reduced pressure to remove methanol and dioxane. Suspend the resulting residue in water (100 mL) and carefully neutralize with saturated aqueous NaHCO₃ until pH 7-8 is reached (gas evolution will occur). Extract with EtOAc (3 x 150 mL), dry over Na₂SO₄, and concentrate. Triturate the crude solid with cold diethyl ether to afford the Final Product as a high-purity white powder.

Quantitative Analytical Validation

To ensure rigorous quality control, the following table summarizes the expected quantitative analytical data for the intermediates and the final target compound.

| Compound | Appearance | Yield (%) | ESI-MS (m/z)[M+H]⁺ | ¹H NMR Key Diagnostic Shifts (400 MHz, DMSO-d₆, δ ppm) |

| Intermediate 1 | Off-white solid | 85 - 90 | 219.1 | 9.20 (s, 1H, -OH), 8.05 (s, 1H, Ar-H), 5.65 (m, 1H, THP-CH) |

| Intermediate 2 | Pale yellow oil | 78 - 82 | 277.1 | 5.68 (m, 1H, THP-CH), 4.15 (t, 2H, -OCH₂), 3.75 (t, 2H, -CH₂OMe), 3.40 (s, 3H, -OMe) |

| Final Product | White powder | 90 - 95 | 193.1 | 13.0 (br s, 1H, -NH), 8.01 (s, 1H, Ar-H), 4.12 (t, 2H, -OCH₂), 3.72 (t, 2H, -CH₂OMe), 3.38 (s, 3H, -OMe) |

References

-

BenchChem. "4,6-Dibromo-1H-indazole | High-Quality Research Chemical" (Discusses the privileged nature of the indazole scaffold in kinase inhibitors). 1

-

BenchChem. "Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole" (Details THP protection protocols for indazoles). 2

-

Asian Journal of Chemistry. "Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions." 3

-

ResearchGate. "Tetrahydropyranyl: A Non-aromatic, Mild-Acid-Labile Group for Hydroxyl Protection in Solid-Phase Peptide Synthesis" (Provides mechanistic insight into THP acid-lability). 4

Sources

Comprehensive Technical Guide: Chemical Properties, Synthesis, and Applications of 5-(2-Methoxyethoxy)-1H-indazole

Executive Summary

5-(2-Methoxyethoxy)-1H-indazole is a highly privileged bicyclic pharmacophore utilized extensively in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. By fusing a benzene ring with a pyrazole ring, the indazole core provides an ideal hydrogen-bonding interface for the ATP-binding site of kinases. The strategic incorporation of a 2-methoxyethoxy side chain at the C5 position serves a dual purpose: it significantly enhances the aqueous solubility of the molecule while directing the substituent toward the solvent-exposed region of the kinase active site, thereby preserving the critical hinge-binding interactions. This whitepaper details the structural properties, mechanistic utility, and validated synthetic protocols for this critical intermediate.

Structural and Physicochemical Properties

The unique chemical behavior of 5-(2-methoxyethoxy)-1H-indazole is driven by its tautomeric equilibrium and the electronic effects of the C5 ether linkage. In solution, the molecule predominantly exists as the 1H-indazole tautomer, which is thermodynamically more stable than the 2H-indazole form .

Table 1: Key Physicochemical Properties and Causality

| Property | Value | Causality / Significance |

| Molecular Formula | C10H12N2O2 | Determines the fundamental atomic composition. |

| Molecular Weight | 192.21 g/mol | Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5 limits. |

| InChI Key | HGIIZGLEWHWPHK-UHFFFAOYSA-N | Unique identifier for structural database querying . |

| Hydrogen Bond Donors | 1 (Pyrazole N-H) | Critical for anchoring the molecule to the kinase hinge region backbone carbonyl. |

| Hydrogen Bond Acceptors | 3 (Pyrazole N, Ether O's) | Facilitates interactions with hinge region NH groups and improves aqueous solubility. |

| C5 Substituent | 2-Methoxyethoxy | Acts as a mini-PEG chain, reducing lipophilicity (LogP) and improving ADME profiles. |

Mechanistic Role in Drug Design: Kinase Hinge Binding

In oncology and cardiovascular drug development, the indazole scaffold is renowned for its ability to act as a "hinge binder" . The ATP-binding pocket of most protein kinases contains a highly conserved hinge region. The N-H of the pyrazole ring acts as a hydrogen bond donor to the backbone carbonyl of a hinge residue (e.g., Glu or Cys), while the adjacent nitrogen atom acts as a hydrogen bond acceptor from the backbone amide N-H .

The C5 position of the indazole is optimally vectored to point away from the narrow, hydrophobic hinge region and toward the solvent-exposed ribose pocket. By placing a hydrophilic 2-methoxyethoxy group at this position, medicinal chemists achieve two goals:

-

Solubility Enhancement: The ether oxygens interact with water molecules, drastically improving the thermodynamic solubility of the often-hydrophobic kinase inhibitor.

-

Selectivity Filtering: The flexibility of the methoxyethoxy chain can induce specific conformational shifts in the kinase domain, improving selectivity profiles against off-target kinases (such as distinguishing between GRK2 and related isoforms) .

Figure 1: Mechanistic binding model of 5-(2-methoxyethoxy)-1H-indazole within a kinase active site.

Synthetic Methodology and Causality

The synthesis of 5-(2-methoxyethoxy)-1H-indazole is typically achieved via the regioselective etherification of a 5-hydroxy-1H-indazole precursor. This nucleophilic substitution (SN2) requires precise control of reaction conditions to prevent unwanted N-alkylation at the pyrazole ring. This protocol functions as a self-validating system: the visual shift from a suspension to a clear solution upon heating indicates successful deprotonation and reaction initiation, while the downstream NMR validation confirms the regioselectivity of the O-alkylation over N-alkylation.

Step-by-Step Protocol: Regioselective Etherification

-

Preparation: Charge a dry, round-bottom flask with 5-hydroxy-1H-indazole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

-

Causality: DMF is a polar aprotic solvent that solvates the reactants while leaving the nucleophile highly reactive.

-

-

Deprotonation: Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution and stir at room temperature for 30 minutes.

-

Causality: The pKa of the C5 phenolic hydroxyl group is approximately 9.5, whereas the indazole N-H has a pKa of ~14. The mild base K₂CO₃ selectively deprotonates the hydroxyl group, generating a highly nucleophilic phenoxide ion while leaving the pyrazole nitrogen largely protonated, ensuring O-alkylation over N-alkylation.

-

-

Alkylation: Dropwise add 1-bromo-2-methoxyethane (1.2 eq). Elevate the temperature to 80°C and stir for 12 hours.

-

Causality: The primary alkyl bromide undergoes a clean SN2 displacement by the phenoxide. Heating accelerates the reaction kinetics.

-

-

Workup: Cool the mixture to room temperature, quench with distilled water, and extract with ethyl acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel column chromatography (eluting with Hexanes/EtOAc) to yield the pure 5-(2-methoxyethoxy)-1H-indazole.

Figure 2: Step-by-step synthetic workflow for 5-(2-methoxyethoxy)-1H-indazole via etherification.

Analytical Validation Protocols

To ensure the trustworthiness and scientific integrity of the synthesized intermediate, a self-validating analytical system must be employed .

-

Liquid Chromatography-Mass Spectrometry (LCMS): Utilized to confirm the molecular weight. The expected molecular ion peak is m/z 193.1 [M+H]⁺ in positive electrospray ionization (ESI+) mode.

-

High-Performance Liquid Chromatography (HPLC): Used for purity assessment. A standard reverse-phase C18 column with a gradient of Water/Acetonitrile (containing 0.1% TFA) should yield a sharp, single peak, confirming >95% purity.

-

Nuclear Magnetic Resonance (¹H NMR): Critical for verifying regioselectivity. The presence of the methoxy singlet (~3.4 ppm) and the two triplet-like multiplets for the ethoxy bridge (~3.7 ppm and ~4.1 ppm) confirm the successful incorporation of the side chain. The preservation of the broad indazole N-H peak (~13.0 ppm in DMSO-d₆) validates that O-alkylation occurred rather than N-alkylation.

References

- Title: EP1403255A1 - Rho KINASE INHIBITORS Source: Google Patents URL

-

Title: Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors Source: RSC Advances URL: [Link]

-

Title: Structural Determinants Influencing the Potency and Selectivity of Indazole-Paroxetine Hybrid G Protein-Coupled Receptor Kinase 2 Inhibitors Source: PubMed (NIH) URL: [Link]

Technical Guide: Solubility and Stability of 5-(2-methoxyethoxy)-1H-indazole

[1]

Executive Summary

5-(2-methoxyethoxy)-1H-indazole (MW: 192.21 g/mol ) is a bicyclic heteroaromatic compound featuring an indazole core functionalized with a glycol ether side chain at the 5-position.[1][2] This specific substitution pattern is critical in medicinal chemistry; the 2-methoxyethoxy group is a classic "solubilizing tail" designed to disrupt the crystal lattice and enhance the aqueous solubility of the otherwise lipophilic indazole scaffold.

This guide provides a validated framework for handling this compound, predicting its behavior in solution, and assessing its stability under stress conditions.

Physicochemical Profile

Understanding the molecular architecture is the first step to mastering solubility.

| Property | Value / Characteristic | Impact on Handling |

| Molecular Weight | 192.21 g/mol | Suitable for high-concentration stock solutions (>50 mM).[1] |

| Appearance | White to pale yellow solid | Color changes often indicate oxidation of trace impurities (not the core). |

| pKa (Indazole NH) | ~13.8 (Theoretical) | Acts as a very weak acid; deprotonates only at high pH (>12).[1] |

| pKa (Indazole N2) | ~1.5 (Theoretical) | Protonates only in strong acid; neutral at physiological pH.[1] |

| LogP (Predicted) | ~1.8 – 2.2 | Moderately lipophilic; requires organic co-solvent for assay buffers.[1] |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors | The side chain ether oxygens significantly boost water compatibility.[1] |

The "Glycol Ether Effect"

Unlike 5-methoxy-1H-indazole, the 2-methoxyethoxy extension introduces a flexible, polar domain.[1]

-

Mechanism: The ether oxygen atoms accept hydrogen bonds from water, increasing the hydration shell radius.

-

Result: Expect a 2–5x increase in aqueous solubility compared to the simple methoxy analog, though the compound remains "sparingly soluble" in pure water without pH adjustment or co-solvents.

Solubility Protocols & Solvent Compatibility[1]

Primary Solubilization (Stock Preparation)

Recommended Solvent: Dimethyl Sulfoxide (DMSO) Target Concentration: 10 mM to 50 mM[1]

Protocol:

-

Weigh the solid into a glass vial (avoid polystyrene, which can leach with DMSO).

-

Add anhydrous DMSO (Grade: ≥99.9%, Water <0.1%).

-

Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

-

Note: The indazole core is thermally stable; mild heating is safe.

-

-

Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic).

Aqueous Dilution (Assay Preparation)

Direct dilution into aqueous buffer often causes precipitation due to the "crash-out" effect.[1]

Step-by-Step Dilution Workflow:

-

Intermediate Dilution: Dilute the DMSO stock 1:10 into a secondary solvent (e.g., Ethanol or PEG-400) if high concentrations are needed.

-

Final Dilution: Slowly add the organic solution to the aqueous buffer (PBS or HEPES, pH 7.4) while vortexing.[1]

-

Limit: Maintain final DMSO concentration <1% (v/v) for cell-based assays to avoid solvent toxicity.

-

Solubility Limit: At pH 7.4, expect solubility limits in the range of 10–100 µM . Above this, microprecipitation is likely.

-

Solubility Decision Tree (Visualization)

Caption: Decision matrix for solvent selection to ensure homogeneous solution preparation.

Stability Profile

Chemical Stability

The 5-(2-methoxyethoxy) side chain acts as a stabilizing electron-donating group.[1]

-

Hydrolysis: The ether linkage (

) is chemically inert under standard physiological conditions (pH 1–10). It resists hydrolysis unlike esters or amides.[1] -

Oxidation: The benzylic-like positions (on the ether side chain) are potential sites for slow oxidation if exposed to light and air for prolonged periods (months).[1]

-

Indazole Ring: The N-H proton is exchangeable but the ring system is robust.

Forced Degradation Pathways (Stress Testing)

To validate stability, the following stress conditions are recommended:

| Stress Condition | Expected Outcome | Mechanism |

| Acid (0.1 N HCl, 24h) | Stable | Protonation of N2; no cleavage of ether.[1] |

| Base (0.1 N NaOH, 24h) | Stable | Deprotonation of N1; ether remains intact. |

| Oxidative (3% H₂O₂) | Degradation Possible | N-oxidation (N-oxide formation) or side-chain oxidation.[1] |

| Photolytic (UV Light) | Sensitive | Indazoles can undergo tautomeric shifts or radical formation.[1] |

Degradation Pathway Visualization

Caption: Theoretical degradation pathways under stress conditions.

Experimental Protocols

Thermodynamic Solubility Assay (Shake-Flask Method)

Use this protocol to determine the exact solubility limit in your specific buffer.[1]

-

Preparation: Add excess solid compound (~2 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4) in a glass vial.

-

Equilibration: Shake or stir at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane.

-

Critical: Do not use nylon filters if the compound binds non-specifically.

-

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Storage & Handling Recommendations

-

Solid State: Store at 2–8°C (short term) or -20°C (long term) under desiccated conditions. The ether chain is hygroscopic; protect from moisture.

-

Solution State: DMSO stocks are stable for 3 months at -20°C. Aqueous dilutions must be prepared fresh daily.

References

5-(2-Methoxyethoxy)-1H-indazole: A Strategic Solubilizing Pharmacophore in Kinase Inhibitor Design

[1]

Executive Summary & Pharmacophore Definition

In the optimization of small-molecule kinase inhibitors, the indazole scaffold serves as a robust bioisostere for the purine ring of ATP, capable of forming critical hydrogen bonds within the kinase hinge region. However, a common liability of planar heteroaromatic cores is poor aqueous solubility.

The 5-(2-methoxyethoxy)-1H-indazole moiety represents a strategic solution to this challenge. It combines the high-affinity binding of the indazole core with a 2-methoxyethoxy (EG-1) tail at the C5 position. This specific substitution pattern offers a dual advantage:

-

Solvent Front Extension: The C5 position of the indazole ring typically points towards the solvent-exposed region of the ATP binding pocket. Attaching a polar, flexible ether chain here improves physicochemical properties without incurring steric penalties.

-

Metabolic Stability: The ethylene glycol-like chain mimics a mini-PEGylation, enhancing solubility and metabolic stability compared to simple alkyl chains.

Physicochemical Profile

| Property | Value / Characteristic | Impact on Drug Design |

| Scaffold Core | 1H-Indazole | Hinge binder (ATP mimetic) |

| Substituent | 2-methoxyethoxy | Solubilizing group (LogP reduction) |

| H-Bond Donors | 1 (N-H of indazole) | Critical for Glu/Asp interaction in hinge |

| H-Bond Acceptors | 3 (N, O, O) | Water network interaction at solvent front |

| Topological Polar Surface Area | ~50-60 Ų | Maintains membrane permeability |

Structural Biology & Mechanism of Action

Binding Mode Analysis

The 5-(2-methoxyethoxy)-1H-indazole pharmacophore functions through a precise lock-and-key mechanism within the kinase domain.

-

The Anchor (Indazole): The N1 and N2 nitrogens of the indazole ring form a bidentate or monodentate hydrogen bonding network with the backbone residues of the kinase hinge region (e.g., Glu917/Cys919 in VEGFR2).

-

The Vector (C5 Substitution): The C5 carbon is positioned to vector substituents out of the hydrophobic cleft.

-

The Solubilizer (Methoxyethoxy Tail): This flexible chain extends into the bulk solvent, interacting with water molecules to lower the desolvation energy penalty upon binding. It can also form specific interactions with residues at the rim of the pocket (e.g., Asp or Arg residues).

Signaling Pathway Visualization

This pharmacophore is frequently deployed in inhibitors targeting angiogenic pathways (VEGFR, FGFR).

Caption: The indazole pharmacophore targets the ATP-binding pocket of RTKs (Blue), blocking downstream RAS/RAF and PI3K/AKT signaling cascades.

Synthetic Methodologies

To integrate this pharmacophore into a drug candidate, two primary strategies are employed: Late-Stage Etherification (Route A) and De Novo Cyclization (Route B).

Route A: Late-Stage Etherification (Recommended)

This route is preferred for SAR (Structure-Activity Relationship) exploration, allowing late introduction of the solubilizing tail.

Protocol:

-

Starting Material: 5-hydroxy-1H-indazole (commercially available).

-

Reagents: 1-bromo-2-methoxyethane (or 2-methoxyethyl 4-methylbenzenesulfonate), Potassium Carbonate (

), DMF or Acetonitrile. -

Procedure:

-

Dissolve 5-hydroxy-1H-indazole (1.0 eq) in anhydrous DMF (0.5 M).

-

Add

(2.0 eq) and stir at RT for 30 min to generate the phenoxide. -

Add 1-bromo-2-methoxyethane (1.2 eq) dropwise.

-

Heat to 60-80°C for 4-12 hours. Monitor by LC-MS.

-

Workup: Dilute with water, extract with EtOAc.[1] The N1-alkylation side product is possible but less favored due to the higher nucleophilicity of the phenoxide oxygen.

-

-

Purification: Flash column chromatography (MeOH/DCM gradient).

Route B: De Novo Cyclization

Used when the indazole nitrogen requires specific protection or substitution prior to ring closure.

Caption: Synthetic pathway from fluorobenzaldehyde precursors to the target pharmacophore.

Biological Characterization Protocols

In Vitro Kinase Inhibition Assay (FRET-based)

To validate the potency of compounds containing this pharmacophore.

-

Principle: Measures the transfer of phosphate from ATP to a peptide substrate.

-

Reagents: Recombinant Kinase (e.g., VEGFR2), Fluorescently labeled peptide substrate, ATP, Test Compound.

-

Protocol:

-

Prepare 3x serial dilutions of the test compound in DMSO.

-

Incubate kinase, substrate, and compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM

) for 15 min. -

Initiate reaction with ATP (

concentration). -

Stop reaction after 60 min using EDTA.

-

Measure fluorescence ratio (e.g., Z'-LYTE™ or LanthaScreen™).

-

Data Analysis: Fit curves using non-linear regression (Sigmoidal dose-response) to determine

.

-

Cellular Solubility & Permeability Assessment

The primary reason for using the 2-methoxyethoxy group is to improve "drug-likeness."

-

Kinetic Solubility Assay:

-

Dissolve compound in DMSO (10 mM).

-

Spike into PBS (pH 7.4) to a final concentration of 100 µM.

-

Incubate for 24 hours at 25°C with shaking.

-

Filter and analyze filtrate by HPLC-UV.

-

Target: >50 µM solubility indicates successful optimization by the pharmacophore.

-

Case Study: Lead Optimization Logic

Consider a hypothetical lead compound "Ind-1" (5-methoxy-1H-indazole derivative) with potent kinase activity but poor metabolic stability (

-

Problem: The methyl group is metabolically labile (demethylation) and the compound is lipophilic (LogP > 4.0), leading to rapid clearance.

-

Solution: Transition to "Ind-2" (5-(2-methoxyethoxy)-1H-indazole).

-

Outcome:

-

Potency: Maintained (solvent front modification does not clash with the hinge).

-

Solubility: Increased by ~10-fold due to the ether oxygen.

-

Metabolic Stability: The ethylene bridge blocks rapid metabolic dealkylation.

-

References

-

Indazole Scaffold in Kinase Inhibitors

- Title: Indazole derivatives as potent kinase inhibitors: A review.

- Source:European Journal of Medicinal Chemistry.

- Context: Establishes indazole as a privileged structure for

-

Synthesis of 5-Alkoxyindazoles

- Title: 5-(2-Methoxyethoxy)

-

Source:BenchChem.[2]

- Context: Provides commercial availability and synthetic precursors for this specific intermedi

-

Solubilizing Strategies in Drug Design

- Title: Strategies to Improve Solubility in Drug Discovery.

- Source:Expert Opinion on Drug Discovery.

- Context: Validates the use of ether/PEG-like tails (2-methoxyethoxy) to lower LogP and improve solubility.

-

Kinase Assay Protocols

-

Title: A guide to kinase assay technologies.[3]

- Source:N

- Context: Standard methodologies for valid

-

Literature review on the synthesis of 5-alkoxyindazoles

An In-Depth Technical Guide to the Synthesis of 5-Alkoxyindazoles

Abstract

The 5-alkoxyindazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to neuropharmacology.[1][2] Its unique electronic properties, conferred by the electron-donating alkoxy group at the C5 position, significantly influence molecular interactions and metabolic stability. This guide provides an in-depth review of the principal synthetic strategies for accessing this valuable heterocyclic motif. We will move beyond a simple recitation of procedures to explore the underlying mechanistic principles, the rationale behind methodological choices, and a comparative analysis of key synthetic routes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of 5-alkoxyindazole synthesis.

Introduction: The Strategic Importance of the 5-Alkoxyindazole Scaffold

Indazoles are bicyclic heteroaromatic compounds that exist as two common tautomers, 1H-indazole and 2H-indazole.[3] They are recognized as important pharmacophores due to their ability to act as bioisosteres for purines and other endogenous ligands, enabling them to modulate the activity of a wide range of biological targets. The introduction of an alkoxy group at the 5-position further refines the scaffold's properties. This substituent can enhance binding affinity through hydrogen bond acceptance, improve pharmacokinetic profiles by modifying lipophilicity, and direct metabolism. Consequently, 5-alkoxyindazoles are integral to several clinically significant drugs, including the anti-cancer agent Axitinib and the antiemetic Granisetron.[1] The efficient and regioselective construction of this core is, therefore, a critical challenge in synthetic organic chemistry.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of the 5-alkoxyindazole core can be broadly categorized into two strategic approaches: classical cyclization methods and modern metal-catalyzed bond formations. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability requirements.

A logical workflow for selecting a synthetic pathway involves assessing the complexity of the target molecule and the desired point of diversification.

Caption: High-level decision workflow for selecting a synthetic strategy.

Classical Approaches: Intramolecular Cyclization Strategies

Classical methods typically involve the formation of the pyrazole ring from a pre-functionalized benzene derivative, such as a substituted aniline or nitroarene.

The Davis-Beirut Reaction

The Davis-Beirut reaction is a powerful, redox-neutral method for converting o-nitrobenzyl amines into 2H-indazoles.[4][5] This reaction is particularly relevant as it can produce 3-alkoxy-2H-indazoles, which can serve as versatile intermediates.[6][7] The reaction proceeds through a key nitroso imine intermediate, which undergoes an N-N bond-forming heterocyclization.[8]

The reaction can be performed under both basic and, more recently, photochemical Brønsted acid-catalyzed conditions.[4][5] The base-catalyzed mechanism is initiated by the deprotonation of the carbon adjacent to the secondary amine.[5]

Caption: Simplified mechanism of the base-catalyzed Davis-Beirut Reaction.

Expertise & Causality: The choice between base-catalyzed and photochemical acid-catalyzed conditions depends on the substrate's stability. The original base-mediated protocol is robust for many substrates, but acid-labile groups may require the milder photochemical approach.[4] The solvent choice is critical; alcohols like isopropanol can be incorporated to form 3-alkoxyindazoles, while aprotic solvents like DMF may favor the formation of indazolones if water is present.[4]

Diazotization of o-Toluidines

A foundational method for preparing the 1H-indazole core involves the diazotization of an appropriately substituted o-toluidine, followed by intramolecular cyclization.[3][9] For a 5-alkoxyindazole, the starting material would be a 4-alkoxy-2-methylaniline. The reaction is typically initiated with sodium nitrite in an acidic medium to generate the diazonium salt, which then cyclizes.

Expertise & Causality: This method's primary advantage is the use of inexpensive and readily available starting materials. However, the causality behind its limitations lies in the harsh acidic conditions, which can be incompatible with sensitive functional groups. Furthermore, controlling the regioselectivity of the initial diazotization and the subsequent cyclization can be challenging, sometimes leading to mixtures of isomers, especially with complex substitution patterns. The yield can be made nearly quantitative from the intermediate N-nitroso-o-acetotoluidide, making the isolation and use of this intermediate a more reliable, albeit longer, procedure.[9]

Modern Approaches: Metal-Catalyzed Cross-Coupling

Modern synthetic chemistry offers powerful tools for C-N and N-N bond formation, primarily through palladium- and copper-catalyzed cross-coupling reactions. These methods often provide higher yields, greater functional group tolerance, and more predictable regioselectivity compared to classical approaches.

Palladium-Catalyzed Intramolecular N-Arylation

This strategy involves the cyclization of an o-haloarylhydrazone derivative. For the synthesis of a 5-alkoxyindazole, the precursor would be derived from a 2-halo-4-alkoxy-substituted aldehyde or ketone. The palladium catalyst facilitates an intramolecular C-N bond formation, a type of Buchwald-Hartwig amination, to construct the pyrazole ring.

Expertise & Causality: The success of this reaction hinges on the choice of palladium catalyst, ligand, and base. The ligand (e.g., Xantphos, BINAP) is crucial as it modulates the reactivity and stability of the palladium center, preventing catalyst decomposition and promoting the reductive elimination step that forms the C-N bond. The base (e.g., Cs₂CO₃, K₃PO₄) is required to deprotonate the hydrazine nitrogen, making it sufficiently nucleophilic to participate in the catalytic cycle. This method is highly valued for its predictability and broad substrate scope.

Copper-Catalyzed Alkoxylation/Cyclization

Copper catalysis offers a cost-effective alternative to palladium for certain transformations. A particularly relevant strategy is the copper-catalyzed coupling of an alkoxide with a halogenated precursor. For instance, 5-bromo-1H-indazole can be directly converted to 5-methoxy-1H-indazole using sodium methoxide in the presence of a copper catalyst system.[10] This approach is technically a functionalization of a pre-formed indazole, but it represents a key modern method for accessing the final target.

Alternatively, copper can be used to construct the indazole ring itself. A Cu-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives can produce substituted 3-aminoindazoles, which can be further modified.[11]

Caption: Schematic for Cu-catalyzed synthesis of 5-methoxyindazole.[10]

Expertise & Causality: The catalyst system described in patent CN110642770B comprises a nitrogen-containing heterocycle and a monovalent copper complex.[10] The ligand is essential to stabilize the copper catalyst and facilitate the nucleophilic substitution of the bromide with the methoxide. This direct alkoxylation is highly efficient for electron-deficient aryl halides. The choice of a copper-based system over palladium is often driven by cost considerations, especially for large-scale synthesis.[10]

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents | Typical Yields | Pros | Cons |

| Davis-Beirut Reaction | 5-Alkoxy-2-nitrobenzyl amines | Base (NaOH) or Brønsted Acid/hv | 60-90% | Redox-neutral, good yields, access to 2H-indazoles.[4][6][8] | Substrate synthesis can be multi-step; regioselectivity issues with N-aryl targets.[4][6] |

| Diazotization of o-Toluidines | 4-Alkoxy-2-methylanilines | NaNO₂, Acid (e.g., Acetic Acid) | 35-60% | Inexpensive starting materials.[9] | Harsh acidic conditions, moderate yields, potential for side reactions.[9] |

| Pd-Catalyzed N-Arylation | 2-Halo-4-alkoxyaryl hydrazones | Pd catalyst, Ligand, Base | 70-95% | High yields, excellent functional group tolerance, high regioselectivity.[12] | High cost of palladium catalyst and ligands. |

| Cu-Catalyzed Alkoxylation | 5-Bromoindazole, Alcohol | Cu(I) salt, Ligand, Base | >90% | Cost-effective, high conversion rate, simple procedure.[10] | Requires pre-formed indazole core; limited to aryl halide precursors. |

Detailed Experimental Protocols

The following protocols are representative examples and must be adapted and optimized for specific substrates. A thorough risk assessment should be conducted before any experimental work.

Protocol 6.1: Synthesis of 5-Methoxyindole via Copper-Catalysis (Adapted from Patent CN110642770B)[10]

This protocol for a closely related indole demonstrates the principle of Cu-catalyzed alkoxylation, which can be adapted for 5-bromoindazole.

-

Reaction Setup: To a reaction vessel, add 5-bromoindole (1.0 eq), a methanol solution of sodium methoxide (1.3-2.0 eq), and the catalyst system (0.05-0.1 parts by mass relative to 5-bromoindole). The catalyst consists of a nitrogen-containing heterocycle and a monovalent copper complex.

-

Reaction Execution: Heat the mixture to 80-120 °C with stirring. Monitor the reaction progress by TLC or LC-MS over 5-10 hours until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Filter the mixture and concentrate the filtrate under reduced pressure to recover methanol. The resulting residue is taken up in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Isolation: The crude product is purified by recrystallization or column chromatography on silica gel to afford pure 5-methoxyindole.

Protocol 6.2: General Procedure for Fischer Indole Synthesis of 5-Methoxyindoles (Illustrative of Acid-Catalyzed Cyclization)[13]

This protocol illustrates the general steps for an acid-catalyzed cyclization, a principle shared with some classical indazole syntheses.

-

Hydrazone Formation (Optional Two-Step): 4-Methoxyphenylhydrazine can be condensed with a suitable ketone or aldehyde in a solvent like ethanol, often with catalytic acid, to pre-form the hydrazone intermediate. This allows for purification before the cyclization step.

-

Reaction Setup: To a flask containing an acid catalyst (e.g., polyphosphoric acid, HCl in a solvent, or a Lewis acid like ZnCl₂), add the phenylhydrazone (or the phenylhydrazine and carbonyl compound for a one-pot reaction).

-

Reaction Execution: Heat the mixture, typically between 80-120 °C, with stirring. Monitor the reaction by TLC until the hydrazone is consumed (typically 1-3 hours).

-

Work-up and Purification: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution). Extract the product with an organic solvent like ethyl acetate.

-

Isolation: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[13]

Conclusion and Future Outlook

The synthesis of 5-alkoxyindazoles has evolved from classical, often harsh, cyclization methods to highly efficient and versatile metal-catalyzed strategies. While classical methods like diazotization remain relevant for their cost-effectiveness, modern palladium- and copper-catalyzed reactions offer superior control, functional group tolerance, and yield, making them the preferred choice in a drug discovery setting. The Davis-Beirut reaction remains a uniquely powerful tool for accessing the 2H-indazole tautomer.

Future research will likely focus on developing even more sustainable and economical catalytic systems, perhaps utilizing earth-abundant metals. Furthermore, the development of enantioselective methods for the synthesis of chiral 5-alkoxyindazoles will be a key area of interest, opening new avenues for exploring their therapeutic potential. The continued innovation in synthetic methodology will ensure that the 5-alkoxyindazole scaffold remains an accessible and vital component in the medicinal chemist's toolbox.

References

- Benchchem. Technical Support Center: Synthesis of 5-Methoxyindoles.

- MDPI. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties.

- PMC.

- Wikipedia. Davis–Beirut reaction.

- eScholarship.org.

- Semantic Scholar. A simple synthesis of 5-methoxyindole and 5-methoxy-2-oxindole.

- PMC. The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles.

- Academia.edu. A convenient synthesis of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid and related trifluoromethyl substituted heterocyclic compounds.

- Google Patents.

- ResearchGate. Scheme (1)

- ResearchGate. Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug | Request PDF.

- PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- ChemicalBook. 5-Methoxyindole synthesis.

- AUB ScholarWorks.

- MDPI. Recent Advances in Application of Alkoxy Radical in Organic Synthesis.

- ChemicalBook. Indazole - Synthesis and Reactions as a Chemical Reagent.

- ResearchGate.

- Catalysis Science & Technology.

- Organic Chemistry Portal. Indazole synthesis.

- Wikipedia. Jacobsen rearrangement.

- Chemistry LibreTexts. Jacobsen Rearrangement.

- Organic & Biomolecular Chemistry (RSC Publishing). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines.

- Organic Syntheses Procedure. indazole.

- ResearchGate. (PDF)

- PMC. Synthesis of 1H-Indazoles via Silver(I)

- ResearchGate. (PDF)

- PMC.

- PMC.

- MDPI.

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- PMC.

- PMC.

- Development in medicinal chemistry via oxadiazole derivatives: p

- Revue Roumaine de Chimie -.

- Benchchem. A Technical Guide to the Synthesis of 2,5-Disubstituted Oxazoles.

- Middle East Technical University. DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES A THESIS SUBMITTED.

- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Aromatic sulphonation. Part 54. Sulphonation of polyethylbenzenes. On the Jacobsen rearrangement of the tetraethylbenzenesulphonic acids.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 6. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis [escholarship.org]

- 7. The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]

- 11. Indazole synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

In silico modeling and docking studies of 5-(2-methoxyethoxy)-1H-indazole

[color="#5F6368", penwidth=2, fontname="ClarifyingtheRationale I'mnowclarifyingtherationalethroughoutthetechnicalguide.Iwanttoarticulatewhyspecificstepsarecrucial, liketautomerenumerationandDFToptimization.Iamincorporatingcausalexplanations, emphasizingtheimplicationsofnotincludingthesestepsintheworkflow.I'mfocusingonstrengtheningthereasoningbehindeachcomputationaldecision.ClarifyingtheRationale I'mnowclarifyingtherationalethroughoutthetechnicalguide.Iwanttoarticulatewhyspecificstepsarecrucial, liketautomerenumerationandDFToptimization.Iamincorporatingcausalexplanations, emphasizingtheimplicationsofnotincludingthesestepsintheworkflow.I'mfocusingonstrengtheningthereasoningbehindeachcomputationaldecision.ArticulatingtheReasoning I'mnowarticulatingtherationalethroughouttheguide.I'mfocusingonthe"why"behindeachcomputationalchoice, emphasizingtheself-validatingnatureoftheprotocolthroughorthogonaltechniques.I'mprioritizingclarityinexplainingwhyeachcomponent, fromtautomerenumerationtoMM/GBSAvalidation, isessentialtotheoverallworkflow.#InSilicoModelingandDockingStudiesof5-(2-Methoxyethoxy)-1H-indazole:APrivilegedScaffoldforKinaseInhibitorDesignTargetAudience:Researchers, ComputationalChemists, andDrugDevelopmentProfessionals Author: SeniorApplicationScientist, ComputationalChemistry---##1.ExecutiveSummaryTheindazolecoreisahighlyprivilegedpharmacophoreinmodernmedicinalchemistry, servingasthestructuralfoundationfornumerousFDA-approvedkinaseinhibitors, includingaxitinibandpazopanib[1.1]. Within this chemical space, 5-(2-methoxyethoxy)-1H-indazole represents a highly versatile, fragment-like intermediate[1].

This technical whitepaper outlines a robust, self-validating in silico methodology for modeling and docking 5-(2-methoxyethoxy)-1H-indazole. By moving beyond basic rigid-receptor docking and incorporating quantum mechanical (QM) charge derivation and thermodynamic post-docking validation, this guide provides a field-proven framework for utilizing this scaffold in rational drug design.

Rationale and Target Selection

The Privileged Indazole Scaffold

The 1H-indazole bicyclic ring system is a canonical "hinge-binder" in kinase inhibitor design[1]. It effectively mimics the adenine ring of ATP, allowing it to competitively bind within the highly conserved ATP-binding pocket of various kinases[2].

The addition of the 5-(2-methoxyethoxy) side chain serves two distinct mechanistic purposes:

-

Physicochemical Modulation: The ether oxygen atoms significantly enhance aqueous solubility compared to an unsubstituted indazole, improving the overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile[1].

-

Vector Trajectory: When the indazole core is anchored to the kinase hinge region, the 5-position naturally vectors toward the solvent-exposed region or the DFG (Asp-Phe-Gly) motif, depending on the specific kinase conformation (DFG-in vs. DFG-out). This allows the methoxyethoxy group to act as a flexible linker for further synthetic elaboration without disrupting the primary pharmacophore binding.

Model Target: VEGFR2

To demonstrate the docking workflow, we select Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as the model target. VEGFR2 is a critical mediator of tumor angiogenesis[2]. Indazole derivatives have a well-documented history of potent VEGFR2 inhibition, forming critical hydrogen bonds with the Cys919 and Glu917 residues in the hinge region[3][2].

Fig 1. Pharmacophore mapping of 5-(2-methoxyethoxy)-1H-indazole in a kinase active site.

The Self-Validating In Silico Workflow

A common pitfall in computational drug discovery is an over-reliance on empirical docking scores, which frequently yield false positives due to a lack of receptor flexibility and simplified solvation models. To ensure scientific integrity, the following protocol is designed as a self-validating system : initial geometric docking is strictly gated by a subsequent thermodynamic relaxation step (MM/GBSA).

Fig 2. In silico molecular docking and validation workflow for indazole derivatives.

Step 1: Quantum-Informed Ligand Preparation

Protocol:

-

Import the SMILES string of 5-(2-methoxyethoxy)-1H-indazole into a ligand preparation module (e.g., Schrödinger LigPrep).

-

Causality Check - Tautomerization: Enumerate all possible tautomers at pH 7.4 ± 1.0. Why? The indazole ring exists in equilibrium between 1H and 2H tautomeric states. While the 1H-indazole is the canonical hinge-binder, the local electrostatic environment of the kinase active site can occasionally stabilize the 2H form. Failing to enumerate both guarantees false negatives.

-

Causality Check - DFT Optimization: Perform a Density Functional Theory (DFT) calculation (e.g., B3LYP/6-31G*) to assign partial atomic charges. Why? Standard empirical force fields (like OPLS4 or AMBER) may fail to accurately capture the electron-withdrawing effect of the ether oxygen atoms on the fused bicyclic

-system. Accurate electrostatic mapping is non-negotiable for predicting hydrogen bond strength at the hinge region[1].

Step 2: Protein Preparation (VEGFR2)

Protocol:

-

Retrieve a high-resolution X-ray crystal structure of VEGFR2 from the Protein Data Bank (e.g., PDB ID: 4AG8, co-crystallized with axitinib).

-

Remove all crystallographic waters except those deeply buried in the active site that bridge ligand-protein interactions.

-

Assign bond orders, add missing hydrogen atoms, and optimize the hydrogen bond network at pH 7.4 using PROPKA.

-

Perform a restrained minimization of the heavy atoms to an RMSD of 0.3 Å to relieve steric clashes.

Step 3: Molecular Docking (Glide WS / AutoDock Vina)

Protocol:

-

Generate a receptor grid centered on the co-crystallized ligand (axitinib), ensuring the bounding box encompasses the hinge region (Cys919) and the DFG motif.

-

Execute the docking run. For optimal accuracy, utilize advanced scoring functions like Schrödinger's Glide WS (Water Structure), which incorporates explicit water thermodynamics[4], or AutoDock Vina for open-source pipelines[5].

-

Causality Check - Exhaustiveness: In AutoDock Vina, increase the exhaustiveness parameter from the default 8 to 32[5]. Why? The 2-methoxyethoxy side chain introduces 4 rotatable bonds. High exhaustiveness ensures the conformational space of this flexible ether tail is adequately sampled against the solvent-exposed region.

Step 4: Post-Docking Validation (MM/GBSA)

Protocol:

-

Extract the top 5 docking poses based on the empirical docking score.

-

Subject these poses to Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations.

-

Causality Check - The Self-Validating Gating Mechanism: Why do we do this? Rigid-receptor docking algorithms (like Glide SP or Vina) often overestimate binding affinities because they ignore the entropic penalty of receptor induced-fit and solvent displacement. MM/GBSA allows the ligand and active site residues to relax in an implicit solvent model, providing a thermodynamically rigorous binding free energy (

). Poses with favorable docking scores but positive (unfavorable) MM/GBSA

Quantitative Data Presentation

The following tables summarize the physicochemical properties of the scaffold and representative computational metrics demonstrating the self-validating workflow.

Table 1: Physicochemical and ADMET Properties

Data demonstrates the suitability of 5-(2-methoxyethoxy)-1H-indazole as a lead-like fragment.

| Property | Value | Rationale for Drug Design |

| Molecular Weight | 192.21 g/mol | Well within Lipinski's Rule of 5; highly fragment-like, allowing ample molecular weight budget for further synthetic elaboration. |

| LogP (Estimated) | ~1.8 - 2.2 | Optimal lipophilicity for oral bioavailability and passive membrane permeability. |

| Hydrogen Bond Donors | 1 (NH of indazole) | Crucial for primary hinge-binding interaction (e.g., Cys919 in VEGFR2). |

| Hydrogen Bond Acceptors | 3 (N of indazole, 2x O) | Enhances aqueous solubility and provides auxiliary interaction points. |

| Rotatable Bonds | 4 | Balances conformational flexibility with the entropic penalty incurred upon target binding. |

Table 2: Comparative Docking Metrics (VEGFR2 Model)

Representative data illustrating the necessity of the MM/GBSA validation step.

| Ligand / Tautomer | Docking Score (kcal/mol) | MM/GBSA | Key Interacting Residues | Status |

| Axitinib (Reference) | -10.2 | -45.3 | Cys919, Glu885, Asp1046 | Validated Active |

| 5-(2-methoxyethoxy)-1H-indazole | -7.4 | -28.5 | Cys919 (H-bond), Glu917 | Validated Hit |

| 5-(2-methoxyethoxy)-2H-indazole | -6.8 | +4.2 | None (Steric clash at hinge) | Rejected False Positive |

Note: The 2H-tautomer achieved a deceptively favorable docking score (-6.8 kcal/mol) due to non-specific van der Waals contacts, but the MM/GBSA calculation correctly identified the thermodynamic instability (+4.2 kcal/mol), successfully validating the system's ability to filter false positives.

Conclusion

The 5-(2-methoxyethoxy)-1H-indazole scaffold is a powerful starting point for kinase inhibitor design, combining the robust hinge-binding affinity of the indazole core with the enhanced solubility and vectoring capabilities of the methoxyethoxy side chain. By employing a rigorous, self-validating in silico workflow—incorporating tautomer enumeration, DFT charge derivation, and MM/GBSA thermodynamic validation—researchers can confidently bypass the high false-positive rates of traditional molecular docking and accelerate the discovery of novel, targeted therapeutics.

References

-

Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches. RSC Advances. Available at: [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at:[Link]

-

AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of Computational Chemistry (via NIH PMC). Available at:[Link]

-

Glide WS: Methodology and Initial Assessment of Performance for Docking Accuracy and Virtual Screening. Journal of Chemical Theory and Computation (ACS Publications). Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12259D [pubs.rsc.org]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Technical Guide to Discovery, Synthesis, and Pharmacology

[1]

Executive Summary

The indazole (benzopyrazole) scaffold represents a privileged structure in modern medicinal chemistry, distinguished by its bioisosteric relationship to indole and purine. Unlike its ubiquitous isomer indole, indazole is rare in nature but prolific in synthetic pharmacopeia. This guide analyzes the structural causality behind its success, detailing the evolution from Emil Fischer’s 19th-century curiosity to a cornerstone of kinase and PARP inhibitor design. It provides researchers with robust synthetic protocols, mechanistic insights into 1H/2H tautomerism, and a strategic framework for deploying indazoles in drug discovery.

Part 1: Historical Genesis & Structural Logic

The Fischer Legacy

The history of indazole is inextricably linked to Emil Fischer , the Nobel laureate who defined the landscape of sugar and purine chemistry.[1] In the 1880s , while investigating hydrazine derivatives, Fischer synthesized the core bicyclic system. He coined the term "indazole" (short for ind-ole + az-ole), recognizing its structural homology to indole but with an additional nitrogen atom.

For nearly a century, indazole remained a "solution looking for a problem." Unlike indole, which is the core of tryptophan and thousands of alkaloids, indazole has no significant natural presence. Its rise to prominence began only when medicinal chemists recognized its capacity to mimic the hydrogen-bonding motifs of adenosine (in kinases) and nicotinamide (in PARP enzymes).

Tautomerism and Bioisosterism

The defining feature of the indazole nucleus is its annular tautomerism.

-

1H-Indazole: The thermodynamically dominant form (by ~2-4 kcal/mol). It acts as a bioisostere of indole , offering a hydrogen bond donor (NH) and an acceptor (N2).

-

2H-Indazole: Less stable but chemically distinct. It features a quinoid-like electron distribution, often enhancing fluorescence and altering basicity.

In kinase drug design, the indazole 1H-tautomer mimics the purine ring of ATP. The N1-H and N2 atoms form a critical bidentate hydrogen-bonding motif with the "hinge region" of kinase domains (e.g., Glu/Leu backbone residues), a strategy validated in drugs like Axitinib .

Part 2: Synthetic Architectures

The synthesis of indazoles has evolved from harsh classical cyclizations to precision metal-catalyzed couplings.

Classical: The Jacobson Indazole Synthesis[1]

-

Mechanism: Intramolecular cyclization of o-amido- or o-diazo-toluenes.

-

Limitation: Requires harsh conditions and specific ortho-substitution patterns, limiting functional group tolerance.

Modern 2H-Route: The Davis-Beirut Reaction

A breakthrough in accessing the elusive 2H-indazole scaffold, this reaction generates N-N bonds under mild conditions.

-

Core Transformation: o-Nitrobenzylamines

2H-Indazoles. -

Mechanism: Base-catalyzed formation of an o-nitrosobenzylimine intermediate, followed by rapid heterocyclization.[2]

Modern 1H-Route: Pd-Catalyzed C-N Bond Formation

The most versatile route for medicinal chemistry involves the intramolecular amination of hydrazones or hydrazine derivatives.

-

Core Transformation: N-(2-halobenzyl)hydrazines

1H/2H-Indazoles. -

Advantage: High modularity; substituents can be installed on the hydrazine or the aryl halide prior to cyclization.

Part 3: Visualization of Mechanisms & Workflows

Diagram 1: The Davis-Beirut Reaction Mechanism

This pathway illustrates the conversion of o-nitrobenzylamine to 2H-indazole via the nitroso intermediate.

Caption: The Davis-Beirut reaction pathway transforming o-nitrobenzylamine to 2H-indazole via a nitroso intermediate.[3]

Diagram 2: Indazole in Drug Discovery (Timeline & Targets)

Caption: Evolution of indazole pharmacology from Fischer's discovery to modern kinase and PARP inhibitors.

Part 4: Pharmacological Case Studies

Kinase Inhibition: Axitinib & Pazopanib

Indazole is a "hinge-binding" privilege scaffold.

-

Mechanism: In Axitinib , the indazole ring binds to the ATP-binding pocket of VEGFR. The N1-H acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue, while N2 accepts a hydrogen bond from the backbone amide. This mimics the adenine ring of ATP but with higher affinity and selectivity due to the specific vectors of the substituents.

-

Data Point: Axitinib demonstrates picomolar potency against VEGFR1/2/3, driven by this rigid anchoring.

PARP Inhibition: Niraparib

-

Mechanism: Niraparib utilizes the indazole core to mimic the nicotinamide moiety of NAD+.

-

Structural Insight: The 2H-indazole-7-carboxamide moiety is crucial. The amide nitrogen forms an intramolecular hydrogen bond with the indazole N2 (or N1 depending on tautomer), locking the molecule into a planar conformation that perfectly fits the PARP active site. This "conformational lock" reduces the entropic penalty of binding.

Part 5: Technical Deep Dive - Experimental Protocol

Protocol: Palladium-Catalyzed Synthesis of 2-Aryl-2H-Indazoles

Adapted from Song et al. (Org.[4] Lett. 2000) and recent optimizations.

Objective: Synthesis of 2-phenyl-2H-indazole via intramolecular amination.

Reagents:

-

N-phenyl-N-(2-bromobenzyl)hydrazine (1.0 equiv)

-

Pd(OAc)₂ (5 mol%)

-

dppf (1,1'-Bis(diphenylphosphino)ferrocene) (7.5 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Toluene (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon flow, charge a dried Schlenk tube with the hydrazine precursor (1.0 mmol), Pd(OAc)₂ (11.2 mg), dppf (41.6 mg), and NaOtBu (135 mg).

-

Solvation: Add anhydrous toluene (5 mL). Seal the tube with a Teflon cap.

-

Reaction: Heat the mixture to 100°C in an oil bath. Stir vigorously for 12 hours. The solution typically turns from orange to dark brown/black.

-

Work-up: Cool to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove palladium black.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Validation:

-

1H NMR (CDCl3): Look for the disappearance of the benzylic CH2 (singlet ~4.0 ppm in precursor) and appearance of the indazole C3-H (singlet ~8.0-8.5 ppm).

-

Yield: Expect 75-90%.

-

Table 1: Comparative Analysis of FDA-Approved Indazole Drugs

| Drug Name | Brand Name | Primary Target | Indication | Approval Year | Binding Mode Note |

| Granisetron | Kytril | 5-HT3 Receptor | Antiemetic | 1993 | N1-methylindazole acts as lipophilic anchor. |

| Pazopanib | Votrient | VEGFR/PDGFR/c-Kit | RCC, Sarcoma | 2009 | Hinge binder (Adenine mimic). |

| Axitinib | Inlyta | VEGFR 1-3 | Renal Cell Carcinoma | 2012 | Dual H-bond to hinge region. |

| Niraparib | Zejula | PARP 1/2 | Ovarian Cancer | 2017 | Nicotinamide mimic; conformational lock. |

| Entrectinib | Rozlytrek | ROS1 / ALK | NSCLC (ROS1+) | 2019 | CNS-penetrant kinase inhibitor. |

References

-

Fischer, E. (1880). "Ueber die Hydrazine der Zimmtsäure." Berichte der deutschen chemischen Gesellschaft. Link

-

Kurth, M. J., et al. (2005).[5] "Davis-Beirut Reaction: A Novel Synthesis of 2H-Indazoles." Journal of Organic Chemistry. Link

-

Song, J. J., & Yee, N. K. (2000). "A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction." Organic Letters. Link

-

Jones, P., et al. (2009).[6] "Discovery of Niraparib: A Novel, Oral PARP Inhibitor." Journal of Medicinal Chemistry. Link

-

Hu-Lowe, D. D., et al. (2008). "Preclinical characterization of axitinib (AG-013736), a novel selective inhibitor of VEGF receptors." Clinical Cancer Research. Link

-

Gaul, M. D., et al. (2012). "Discovery of Indazole-Based Kinase Inhibitors." ACS Medicinal Chemistry Letters. Link

Sources

- 1. study.com [study.com]

- 2. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2H-Indazole synthesis [organic-chemistry.org]

- 5. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the synthesis of 5-(2-methoxyethoxy)-1H-indazole from 5-hydroxy-1H-indazole

Abstract & Core Directive

This guide details a robust, high-fidelity protocol for the synthesis of 5-(2-methoxyethoxy)-1H-indazole starting from 5-hydroxy-1H-indazole .

The primary synthetic challenge in functionalizing 5-hydroxyindazole is the presence of three potential nucleophilic sites: the N1-H (pyrrole-like), the N2 (pyridine-like), and the C5-OH (phenolic). Direct alkylation often results in a complex mixture of O-alkylated and N-alkylated regioisomers (N1/N2), necessitating tedious chromatographic separation.

To ensure scientific integrity and reproducibility , this protocol utilizes a Protection-Deprotection Strategy . By transiently masking the indazole nitrogen with a tert-butoxycarbonyl (Boc) group, we exclusively direct the alkylation to the C5-hydroxyl group. This method guarantees high regioselectivity, simplifies purification, and delivers a scalable process suitable for drug development workflows.

Scientific Rationale & Mechanism

The Ambident Nucleophile Challenge

5-Hydroxyindazole contains an acidic proton at N1 (pKa ~14) and a phenolic proton at C5 (pKa ~10). While the phenol is more acidic, the N1-anion (if formed) and the N2-nitrogen are highly nucleophilic.

-

Direct Alkylation Risks: Using strong bases (e.g., NaH) deprotonates both sites, leading to competitive N-alkylation. Even with mild bases (e.g., K₂CO₃), N-alkylation remains a significant side reaction due to the high nucleophilicity of the diazo-ring system.

-

The Solution (N-Boc Protection): The tert-butoxycarbonyl (Boc) group is electron-withdrawing and bulky. Installing it at N1 eliminates the nucleophilicity of the pyrazole ring, leaving the C5-OH as the sole reactive site for Williamson ether synthesis.

Reaction Pathway Visualization

The following diagram illustrates the regioselective pathway, contrasting it with the uncontrolled direct route.

Caption: Comparative workflow showing the high-fidelity N-protection route versus the low-selectivity direct alkylation route.

Materials & Critical Process Parameters (CPP)

Reagents Table

| Reagent | Role | CAS No. | Purity Requirement |

| 5-Hydroxy-1H-indazole | Starting Material | 15579-15-4 | >98% |

| Di-tert-butyl dicarbonate (Boc₂O) | Protecting Group | 24424-99-5 | >99% |

| 1-Bromo-2-methoxyethane | Alkylating Agent | 6482-24-2 | >97% |

| Cesium Carbonate (Cs₂CO₃) | Base (O-Alkylation) | 534-17-8 | Anhydrous |

| Triethylamine (TEA) | Base (Protection) | 121-44-8 | Dry |

| DMAP | Catalyst | 1122-58-3 | Catalytic amt.[1] |

| Trifluoroacetic Acid (TFA) | Deprotection | 76-05-1 | Reagent Grade |

Critical Process Parameters

-

Solvent Water Content: For Step 2 (O-alkylation), DMF must be anhydrous (<0.05% H₂O) to prevent hydrolysis of the alkyl bromide and competitive side reactions.

-

Base Selection: Cs₂CO₃ is preferred over K₂CO₃ for the etherification step due to the "Cesium Effect," which enhances the nucleophilicity of the phenoxide anion through weak coordination and improved solubility in DMF.

-

Temperature Control: Step 2 requires mild heating (60°C). Exceeding 80°C may degrade the Boc group prematurely.

Experimental Protocol

Step 1: Protection (Synthesis of N-Boc-5-hydroxyindazole)

Objective: Mask the N1 position to prevent N-alkylation.

-

Setup: In a clean, dry round-bottom flask, dissolve 5-hydroxy-1H-indazole (1.0 equiv) in anhydrous DCM (10 mL/g).

-

Addition: Add Triethylamine (1.2 equiv) and DMAP (0.1 equiv). Stir at 0°C for 10 minutes.

-

Reaction: Dropwise add a solution of Boc₂O (1.1 equiv) in DCM.

-

Monitoring: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (polar) should disappear, replaced by a less polar spot.

-

Workup: Wash with water (2x), brine (1x), dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude intermediate is usually pure enough. If necessary, purify via short silica plug (Hexane/EtOAc).

Step 2: Regioselective O-Alkylation

Objective: Install the 2-methoxyethyl chain on the C5-oxygen.

-

Setup: Dissolve the N-Boc-5-hydroxyindazole (from Step 1) in anhydrous DMF (5 mL/g).

-

Base Activation: Add Cs₂CO₃ (1.5 equiv). Stir at RT for 15 minutes to generate the phenoxide. Note: The solution may darken slightly.

-

Alkylation: Add 1-bromo-2-methoxyethane (1.2 equiv) via syringe.

-

Incubation: Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar) for 4–6 hours.

-

Monitoring: Monitor by LC-MS or TLC. Look for the conversion of the phenol to the ether.[2][3]

-

Workup: Cool to RT. Dilute with EtOAc and wash extensively with water (3x) to remove DMF. Wash with brine, dry (MgSO₄), and concentrate.

-

Result: This yields the intermediate 1-Boc-5-(2-methoxyethoxy)indazole .

Step 3: Deprotection & Isolation

Objective: Remove the Boc group to release the final 1H-indazole.

-

Reaction: Dissolve the intermediate in DCM (5 mL/g). Add TFA (20% v/v final concentration) dropwise at 0°C.

-

Stirring: Stir at RT for 1–2 hours. CO₂ gas evolution will be observed.

-

Quenching: Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ (gas evolution!). Adjust pH to ~8.

-

Extraction: Extract with EtOAc (3x). Combine organics, wash with brine, dry (Na₂SO₄), and concentrate.

-

Final Purification: Purify the residue by flash column chromatography (DCM:MeOH 95:5 to 90:10).

-

Yield: Typical overall yield is 65–75% (3 steps).

Quality Control & Expected Data

Analytical Validation

The final product must be validated using NMR and MS.

-

¹H NMR (400 MHz, DMSO-d₆):

-

Indazole NH: Broad singlet at δ 12.8–13.1 ppm (characteristic of 1H-indazole).

-

Aromatic C4-H: Doublet at ~δ 7.1 ppm (ortho to ether).

-

Aromatic C6-H: Doublet of doublets at ~δ 7.0 ppm.

-

Aromatic C7-H: Doublet at ~δ 7.4 ppm.

-

Aromatic C3-H: Singlet at ~δ 7.9–8.0 ppm.

-

Ether Linkage:

-

-O-CH₂-: Triplet at ~δ 4.1 ppm.

-

-CH₂-O-: Triplet at ~δ 3.6 ppm.

-

-

Methoxy: Singlet at ~δ 3.3 ppm.

-

-

Mass Spectrometry (ESI+):

-

Calculated MW: 192.22 g/mol .

-

Observed [M+H]⁺: 193.1 m/z.

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 2 | Incomplete deprotonation or wet DMF. | Ensure Cs₂CO₃ is dry; use fresh anhydrous DMF. Increase temp to 70°C. |

| N-Alkylation Observed | Boc group fell off during Step 2. | Reaction temperature too high (>80°C) or base too strong. Keep T < 65°C. |

| Incomplete Deprotection | TFA concentration too low. | Increase TFA to 30% or stir longer. Ensure no water is present initially. |

References

-

BenchChem. 5-(2-Methoxyethoxy)-1H-indazole For Research. (Accessed 2023).[3][4]

-

Beilstein J. Org. Chem. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. (2024).[5]

-

National Institutes of Health (PMC). Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2021).[6]

-

ChemicalBook. 5-Methoxy-1H-indazole Chemical Properties and Synthesis. (2022).[7]

-

Organic Chemistry Portal. Synthesis of Indazoles. (2023).[4]

Sources

- 1. 5-METHOXY-1H-INDAZOLE | 94444-96-9 [chemicalbook.com]

- 2. 5-(2-Methoxyethoxy)-1H-indazole For Research [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 7. wuxibiology.com [wuxibiology.com]

Application Note: Optimized Suzuki-Miyaura Coupling of Indazole Derivatives

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, particularly prevalent in kinase inhibitors (e.g., Axitinib, Linphanib). However, functionalizing the indazole core via Suzuki-Miyaura cross-coupling presents unique challenges due to the Lewis-basic nitrogen atoms, which can poison palladium catalysts, and the propensity for protodeboronation in specific isomers.

This guide provides a tiered experimental approach to C-C bond formation on indazole rings. It moves beyond "standard" conditions to offer specific protocols for unprotected (free N-H) indazoles , unstable boronic acids , and sterically demanding substrates .

Critical Parameter Optimization

Before selecting a protocol, the following mechanistic factors must be understood to ensure reproducibility.

The "N-H" Problem: Catalyst Poisoning

Unprotected indazoles possess an acidic N-H (pKa ~14) and a basic pyridinic nitrogen. In standard catalytic cycles, the indazole acts as a competitive ligand, displacing phosphines and forming stable, inactive Pd-indazole complexes.

-

Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or their precatalyst forms (Pd-G3/G4). The steric bulk creates a "protective shell" around the Pd(0) center, preventing the approach of the indazole nitrogen while allowing the oxidative addition of the aryl halide.

Boron Species Stability: Protodeboronation

Indazolyl boronic acids (especially 2-substituted) are notoriously unstable. Under basic aqueous conditions, they undergo rapid protodeboronation, yielding the unfunctionalized indazole rather than the coupled product.

-

Solution: Utilize MIDA (N-methyliminodiacetic acid) boronates .[1] These are sp3-hybridized, bench-stable precursors that slowly release the reactive boronic acid in situ, keeping the concentration low enough to favor transmetallation over decomposition.

Workflow Decision Matrix

Use the following logic tree to select the appropriate protocol for your substrate.

Figure 1: Experimental workflow for selecting the optimal coupling protocol based on substrate stability and protecting group status.

Experimental Protocols

Protocol A: Unprotected N-H Indazoles (High-Performance)

Designed for direct coupling of halo-indazoles without prior protection. Based on the work of Buchwald et al. [1].

Reagents:

-

Catalyst: XPhos Pd G3 (or G4) [CAS: 1445085-55-1] (2.0 – 5.0 mol%)

-

Base: K3PO4 (3.0 equiv, finely ground)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

-

Temperature: 80 °C – 100 °C

Step-by-Step:

-

Charge Solids: To a reaction vial equipped with a stir bar, add the halo-indazole (1.0 equiv), boronic acid (1.5 equiv), K3PO4 (3.0 equiv), and XPhos Pd G3 (2–5 mol%).

-

Inert Cycle: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3). Note: Oxygen is the enemy of the active Pd(0) species generated from the precatalyst.

-

Solvent Addition: Add degassed 1,4-Dioxane and degassed water via syringe. The biphasic nature requires vigorous stirring.

-

Reaction: Heat to 100 °C for 2–12 hours.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[2] Dry over Na2SO4.[2]

-

Tip: If the product is amphoteric (due to the free NH), adjust the pH of the aqueous layer to ~7-8 during extraction to ensure recovery.

-

Protocol B: Standard Protected Indazoles (The Workhorse)

For N-protected substrates (SEM, Boc, THP) or simple 3-bromoindazoles.

Reagents:

-

Base: K2CO3 (2.0 M aqueous solution)

-

Solvent: DME (Dimethoxyethane) or THF

-

Temperature: 80 °C

Step-by-Step:

-

Dissolution: Dissolve the protected halo-indazole (1.0 equiv) and boronic acid (1.2 equiv) in DME (0.1 M concentration).

-

Base Addition: Add K2CO3 solution (3.0 equiv).

-

Degassing: Sparge the mixture with Argon for 5 minutes.

-

Catalyst: Add Pd(dppf)Cl2[2][3]·DCM quickly under a stream of Argon.

-

Reaction: Heat to 80 °C. Monitor by LCMS.

-

Note on Deprotection: If using N-Boc, in situ deprotection may occur if the temperature exceeds 80 °C or if the reaction runs too long.

-

Protocol C: Unstable Boronates (MIDA Strategy)